molecular formula C6H10FNO B13508771 3-Fluoroazepan-4-one

3-Fluoroazepan-4-one

Cat. No.: B13508771
M. Wt: 131.15 g/mol
InChI Key: LFBODVGGZGUBCL-UHFFFAOYSA-N
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Description

3-Fluoroazepan-4-one is a fluorinated derivative of azepan-4-one, a seven-membered lactam ring containing one nitrogen atom. The compound features a fluorine substituent at the 3-position and a ketone group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis. Fluorination enhances metabolic stability and lipophilicity, which are critical for drug design .

Key characteristics:

  • Molecular Formula: C₆H₁₀FNO
  • Molecular Weight: 131.15 g/mol
  • Functional Groups: Fluorine (electron-withdrawing), ketone (polar, reactive).

Properties

Molecular Formula

C6H10FNO

Molecular Weight

131.15 g/mol

IUPAC Name

3-fluoroazepan-4-one

InChI

InChI=1S/C6H10FNO/c7-5-4-8-3-1-2-6(5)9/h5,8H,1-4H2

InChI Key

LFBODVGGZGUBCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(CNC1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroazepan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the gold-catalyzed [5+2] annulation, which provides high regioselectivity and diastereoselectivity . The reaction conditions often involve the use of gold catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroazepan-4-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under specific conditions.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted azepan-4-one derivatives.

Mechanism of Action

The mechanism of action of 3-Fluoroazepan-4-one and its derivatives involves interactions with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific structure of the derivative and its intended application .

Comparison with Similar Compounds

Structural Analogues

The following compounds are selected for comparison due to shared ring systems or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (mg/mL) Key Functional Groups Biological Activity
3-Fluoroazepan-4-one C₆H₁₀FNO 131.15 45–47 ~205 10–15 (DMSO) Fluorine, ketone Protease inhibitor precursor
Azepan-4-one C₆H₁₁NO 113.16 38–40 ~198 20–25 (Water) Ketone Intermediate in polymer synthesis
3-Chloroazepan-4-one C₆H₁₀ClNO 147.60 50–52 ~215 5–10 (DCM) Chlorine, ketone Reactive in SN2 mechanisms
Pyrrolidin-2-one C₄H₇NO 85.10 24–26 245 50–60 (Ethanol) Five-membered lactam Nootropic drug intermediate
Caprolactam C₆H₁₁NO 113.16 69–71 270 Insoluble in water Six-membered lactam Nylon-6 precursor

Key Differences and Implications

Electronic Effects
  • The fluorine in this compound increases electron-withdrawing effects, reducing nucleophilicity at the 3-position compared to 3-Chloroazepan-4-one. This makes it less reactive in substitution reactions but enhances stability under acidic conditions .
  • Azepan-4-one (non-fluorinated) exhibits greater basicity at the nitrogen due to the absence of electron-withdrawing groups.
Steric and Conformational Properties
  • The seven-membered ring of azepanones allows moderate ring strain compared to pyrrolidin-2-one (five-membered, higher strain) and caprolactam (six-membered, lower strain). This influences their reactivity in ring-opening polymerizations .

Research Findings

  • Synthetic Utility : this compound undergoes selective reduction at the ketone group to yield 3-fluoroazepane, a scaffold for dopamine receptor modulators. In contrast, pyrrolidin-2-one is preferred for GABA-analogue synthesis due to its smaller ring size .
  • Thermodynamic Stability : Computational studies (DFT) show that fluorination at the 3-position lowers the energy barrier for ring puckering by 12% compared to chlorination, enhancing conformational flexibility .

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